1,3-Dithian-2-one
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Overview
Description
1,3-Dithian-2-one: is an organosulfur compound with the molecular formula C4H6OS2 . It is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithian-2-one can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . Another method includes the radical addition of xanthates to alkenes possessing a suitably located leaving group, followed by base-mediated hydrolysis and oxidation .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithian-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding dithiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
1,3-Dithian-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dithian-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the ring can participate in nucleophilic attacks, while the oxygen atom can stabilize positive charges, facilitating various transformations. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1,3-Dithiolane: Another six-membered ring compound with two sulfur atoms but without the oxygen atom.
1,4-Dithiane: A similar compound with sulfur atoms at different positions in the ring.
Uniqueness: 1,3-Dithian-2-one is unique due to the presence of both sulfur and oxygen atoms in the ring, which imparts distinct reactivity and stability compared to other dithianes and dithiolanes. This makes it particularly useful in specific synthetic applications where such properties are advantageous .
Properties
CAS No. |
35345-24-5 |
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Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
1,3-dithian-2-one |
InChI |
InChI=1S/C4H6OS2/c5-4-6-2-1-3-7-4/h1-3H2 |
InChI Key |
IJGQKVYZXRBBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)SC1 |
Origin of Product |
United States |
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